molecular formula C12H20N2O2 B1445412 Tert-butyl 4-cyanoazepane-1-carboxylate CAS No. 1259056-34-2

Tert-butyl 4-cyanoazepane-1-carboxylate

Cat. No. B1445412
M. Wt: 224.3 g/mol
InChI Key: GWIFZKJNRMQRJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyanoazepane-1-carboxylate is a chemical compound with the CAS Number: 1259056-34-2 . It has a molecular weight of 224.3 and its IUPAC name is tert-butyl 4-cyano-1-azepanecarboxylate . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-cyanoazepane-1-carboxylate is 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-cyanoazepane-1-carboxylate has a molecular weight of 224.3 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-cyanoazepane-1-carboxylate and its derivatives are pivotal in the synthesis of complex organic compounds. For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural variant, has been synthesized as a key intermediate for the Rho–kinase inhibitor K-115, highlighting its importance in the development of pharmaceutical compounds (Gomi et al., 2012).

  • The compound also plays a crucial role in the development of novel tert-butylating agents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), used for tert-butylation of alcohols and carboxylic acids, indicating its relevance in chemical synthesis (Yamada et al., 2016).

  • The enantiomerically pure variant, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, has been isolated using chiral supercritical fluid chromatography (SFC), demonstrating the compound's potential in enantiomeric separations and the production of chirally pure substances (Carry et al., 2013).

Applications in Molecular Assembly

  • In molecular assembly, tert-butyl 4-cyanoazepane-1-carboxylate derivatives have shown potential. For instance, 4-tert-butylbenzoic acid, a related compound, forms host–guest complexes with aliphatic diamines, demonstrating its use in creating new layered molecular arrays through hydrogen bonding (Armstrong et al., 2002).

  • Additionally, the halogenated derivatives of tert-butyl carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, have been synthesized, paving the way for the creation of new molecular structures and understanding their interactions and transformations (Glinyanaya et al., 2021).

  • Research has also focused on the synthesis of complex esters and carboxylates using tert-butyl derivatives. The synthesis of tert-butyl hexanoate and di-tert-butyl tridecanoate through the alkylation of acetates with primary alcohols and diols in the presence of IrCl(cod) is a notable example, showing the compound's versatility in organic and industrial chemistry (Iuchi et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-cyanoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFZKJNRMQRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738149
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyanoazepane-1-carboxylate

CAS RN

1259056-34-2
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanoazepane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Thompson, MP Huestis - The Journal of Organic Chemistry, 2013 - ACS Publications
… Procedure A: tert-Butyl 4-cyanoazepane-1-carboxylate (1.00 g, 4.45 mmol) and 2-chloroisonicotinonitrile (618 mg, 4.45 mmol) were reacted with LiHMDS (4.9 mL) for 2 h. Flash …
Number of citations: 32 pubs.acs.org

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